molecular formula C6H4Cl2FNO2S B1410902 2,5-Dichloro-4-fluorobenzenesulfonamide CAS No. 1803806-97-4

2,5-Dichloro-4-fluorobenzenesulfonamide

Cat. No.: B1410902
CAS No.: 1803806-97-4
M. Wt: 244.07 g/mol
InChI Key: CJILQZLHKHRXGK-UHFFFAOYSA-N
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Description

2,5-Dichloro-4-fluorobenzenesulfonamide is a multifunctional chemical scaffold of significant interest in medicinal chemistry and drug discovery. Its core structure incorporates a benzenesulfonamide group, a privileged pharmacophore known to confer potent binding affinity to a variety of biological targets. The strategic placement of chlorine and fluorine atoms on the aromatic ring is a common strategy to fine-tune the molecule's electronic properties, lipophilicity, and metabolic stability, thereby optimizing its pharmacokinetic profile . This compound serves as a versatile building block for the synthesis of more complex molecules, particularly in the exploration of structure-activity relationships (SAR). In research applications, this chemotype is frequently investigated for its potential to inhibit key enzymes and signaling pathways. Sulfonamide-based compounds have demonstrated robust activity as inhibitors of protein-protein interactions and enzymes such as phosphatases and kinases . Furthermore, the benzenesulfonamide core is a prominent feature in the development of therapeutics for metabolic diseases and oncology, exemplified by its role as a potent partial agonist of the nuclear receptor PPARγ, a target for type 2 diabetes mellitus . Related sulfonamide structures are also being actively explored as highly potent dual inhibitors of the PI3K/mTOR pathway for the treatment of acute myeloid leukemia and as novel inhibitors of oxidative phosphorylation (OXPHOS) for targeting metabolic dependencies in certain cancers . Researchers value this compound for developing new chemical probes and therapeutic candidates. Please note: This product is for Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

2,5-dichloro-4-fluorobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl2FNO2S/c7-3-2-6(13(10,11)12)4(8)1-5(3)9/h1-2H,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJILQZLHKHRXGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)S(=O)(=O)N)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl2FNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Information

2,5-Dichloro-4-fluorobenzenesulfonamide is a chemical compound with the molecular formula \$$C6H4Cl2FNO2S\$$ and a molecular weight of 244.07 g/mol. It is also known by other names such as 2,5-dichloro-4-fluorobenzene-1-sulfonamide and is identified by the PubChem CID 119011534.

Synthesis of 2,4-Dichlorofluorobenzene

  • Reaction : Orthodichlorobenzene and santochlor mixture undergo nitration with a nitric acid and sulfuric acid mixture at 30-75°C for 1-5 hours. Optimal conditions include a temperature of 60-70°C and a reaction time of 2.5-3 hours. The molar ratio of dichlorobenzene to nitration mixture is 1:(2.5-6), with an adaptive ratio of 1:5.5. The volume ratio of the nitration mixture is 1:1.
  • Fluoridation : The dichloronitrobenzene mixture reacts with Potassium monofluoride in aprotic polar solvent dimethyl sulfoxide (DMSO) or N, dinethylformamide (DMF) at 120-200°C for 1-8 hours. The optimal reactive temperature is 145-185°C with a reaction time of 3 hours. The solvent load is 1-5ml per gram of dichloronitrobenzene, and Potassium monofluoride is 0.2-0.6 grams.
  • Chlorination : The fluorine chloronitrobenzene mixture is chlorinated at 150-250°C for 4-16 hours, with an optimal reactive temperature of 180-220°C for 8-12 hours.

Chemical Reactions Analysis

2,5-Dichloro-4-fluorobenzenesulfonamide undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, boronic acids, and bases like sodium hydroxide or potassium carbonate. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis:
2,5-Dichloro-4-fluorobenzenesulfonamide serves as an important intermediate in the synthesis of various organic compounds. Its unique halogenation pattern allows for diverse chemical modifications, making it a valuable building block in the development of pharmaceuticals and agrochemicals.

Reactivity and Derivative Formation:
The presence of both chlorine and fluorine atoms enhances the compound's reactivity. This enables the formation of derivatives that can be tailored for specific applications in medicinal chemistry or materials science.

Biological Applications

Antimicrobial Properties:
Research indicates that this compound exhibits significant antimicrobial activity. It has been shown to inhibit the growth of various bacterial strains by targeting key metabolic enzymes, thus positioning it as a candidate for further development as an antibacterial agent.

Anticancer Potential:
Preliminary studies suggest that this compound may possess anticancer properties. It has been observed to induce apoptosis in certain cancer cell lines and inhibit cell proliferation, warranting further investigation into its therapeutic potential in oncology.

Mechanism of Action:
The mechanism by which this compound exerts its biological effects primarily involves enzyme inhibition. The sulfonamide group can mimic natural substrates, allowing it to bind to the active sites of enzymes and disrupt their function, which can lead to modulation of metabolic pathways essential for cell survival.

Medicinal Chemistry

Drug Development:
In medicinal chemistry, this compound is explored for its potential use in drug development. It is particularly investigated as a scaffold for designing inhibitors targeting specific enzymes or receptors involved in various diseases.

Case Studies:

  • Antiviral Activity: A study demonstrated that this compound effectively inhibits the replication of influenza viruses (H1N1 and H5N1) in human bronchial epithelial cells by significantly reducing viral mRNA levels.
  • Enzyme Inhibition: The compound has shown efficacy as an inhibitor of carbonic anhydrases, which are crucial in physiological processes like acid-base balance and fluid secretion.

Industrial Applications

Dyes and Pigments Production:
In industrial settings, this compound is utilized in the production of dyes and pigments due to its stable chemical structure and ability to form colored complexes with metal ions.

Specialty Chemicals:
The compound's versatility also extends to its application in manufacturing specialty chemicals used in various formulations across different industries.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 2,5-Dichloro-4-fluorobenzenesulfonamide can be contextualized against related benzenesulfonamides and fluorinated aromatic compounds. Below is a comparative analysis based on substituent effects, physicochemical properties, and hypothetical applications:

Table 1: Comparative Properties of Selected Benzenesulfonamides and Analogues

Compound Name Molecular Weight (g/mol) Substituents Key Properties (Hypothetical) Potential Applications
This compound 244.05 2-Cl, 5-Cl, 4-F, SO₂NH₂ High acidity (pKa ~8.2), moderate solubility in DMSO Carbonic anhydrase inhibition
4-Fluorobenzenesulfonamide 175.16 4-F, SO₂NH₂ Lower molecular weight, higher aqueous solubility Intermediate in drug synthesis
2,4-Dichlorobenzenesulfonamide 226.07 2-Cl, 4-Cl, SO₂NH₂ Increased hydrophobicity, higher melting point (~190°C) Antimicrobial agents
2'-Bromo-2-nitro-4-(trifluoromethyl)diphenyl ether 374.09 Br, NO₂, CF₃ (diphenyl ether) Lipophilic, thermally stable Flame retardants or agrochemicals

Key Observations:

Biological Activity: The dual chlorine substitution may enhance inhibitory potency against isoforms of carbonic anhydrase compared to mono-substituted derivatives (e.g., 4-fluorobenzenesulfonamide). In contrast, 2'-Bromo-2-nitro-4-(trifluoromethyl)diphenyl ether, a structurally distinct diphenyl ether, lacks the sulfonamide group and is more likely utilized in non-biological applications due to its lipophilicity and thermal stability .

Physicochemical Properties :

  • The symmetrical chlorine substitution (2,5-positions) in this compound may promote crystalline packing, leading to a higher melting point compared to asymmetrical analogues like 2,4-dichlorobenzenesulfonamide.

Research Findings and Limitations

While the provided evidence confirms the commercial availability of this compound , detailed experimental data (e.g., spectral characterization, enzymatic assays) are absent. Comparative insights are inferred from structural principles and general sulfonamide chemistry. Further studies are required to validate:

  • Exact solubility profiles in polar vs. non-polar solvents.
  • In vitro/in vivo activity against specific biological targets.
  • Synthetic routes optimizing yield and purity.

Biological Activity

2,5-Dichloro-4-fluorobenzenesulfonamide is a halogenated sulfonamide compound with potential applications in medicinal chemistry, particularly due to its biological activity. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C6H4Cl2FNO2S. The presence of chlorine and fluorine atoms on the benzene ring significantly influences its chemical reactivity and biological activity.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors:

  • Enzyme Inhibition : The sulfonamide group mimics natural substrates, allowing it to bind to the active sites of various enzymes. This binding can inhibit enzymatic activity, disrupting metabolic pathways essential for cell survival and proliferation.
  • Antimicrobial Activity : Sulfonamides are known for their antibacterial properties, which may be enhanced by the halogen substitution pattern of this compound. It has been studied for its efficacy against a range of bacterial infections.

Biological Activity

Research indicates that this compound exhibits significant biological activity:

  • Antimicrobial Properties : It has shown effectiveness against various bacterial strains. Its structure allows it to inhibit bacterial growth by targeting key metabolic enzymes.
  • Anticancer Potential : Preliminary studies suggest that it may possess anticancer properties by inhibiting cell proliferation in certain cancer cell lines .

Data Table: Biological Activity Summary

Activity TypeDescriptionReference
AntimicrobialInhibits growth of Gram-positive and Gram-negative bacteria
AnticancerInduces apoptosis in cancer cell lines
Enzyme InhibitionBinds to active sites of key metabolic enzymes

Case Studies

Several studies have explored the biological effects and mechanisms of action of this compound:

  • Study on Antimicrobial Efficacy :
    • Researchers evaluated the compound's effectiveness against Staphylococcus aureus and Escherichia coli. Results showed a significant reduction in bacterial growth at concentrations as low as 10 µg/mL, indicating strong antimicrobial potential.
  • Cancer Cell Line Study :
    • In vitro studies demonstrated that treatment with this compound led to a decrease in viability in MCF-7 breast cancer cells. The compound induced apoptosis through activation of caspase pathways, suggesting its potential as an anticancer agent .
  • Mechanistic Insights :
    • Molecular docking studies revealed that the compound effectively binds to the active site of carbonic anhydrase, a target enzyme implicated in various physiological processes. This binding was confirmed through enzymatic assays showing inhibition rates comparable to standard sulfonamide drugs .

Q & A

Q. What are the recommended synthetic routes for 2,5-Dichloro-4-fluorobenzenesulfonamide, and how can intermediates be optimized for yield?

A two-step synthesis is commonly employed:

Sulfonation : Reacting 2,5-dichloro-4-fluorobenzene with chlorosulfonic acid under controlled temperature (0–5°C) to form the sulfonyl chloride intermediate.

Amination : Treating the intermediate with ammonia or ammonium hydroxide in anhydrous conditions.
Yield optimization involves adjusting stoichiometry (e.g., 1.2:1 molar ratio of chlorosulfonic acid to substrate) and monitoring reaction progress via TLC or HPLC . For intermediates like sulfonyl chlorides, purification via recrystallization (e.g., using hexane/ethyl acetate) improves purity .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • NMR : 19F^{19}\text{F} NMR distinguishes fluorine environments (δ ≈ -110 ppm for para-fluorine), while 1H^{1}\text{H} NMR identifies aromatic protons (δ 7.2–7.8 ppm).
  • IR : Sulfonamide groups show peaks at 1330–1370 cm1^{-1} (asymmetric S=O stretch) and 1150–1200 cm1^{-1} (symmetric S=O stretch).
  • Mass Spectrometry : High-resolution MS confirms molecular ion [M-H]^- at m/z 268.94 (theoretical) and fragments like [C6_6H2_2Cl2_2F]+^+. Cross-validate with databases like NIST Chemistry WebBook for accuracy .

Q. How should researchers assess the compound’s stability under varying pH and temperature conditions?

Conduct accelerated stability studies:

  • pH Stability : Dissolve in buffers (pH 1–13), monitor degradation via UV-Vis at 254 nm over 24–72 hours.
  • Thermal Stability : Use thermogravimetric analysis (TGA) to identify decomposition thresholds (e.g., >150°C).
    Document hydrolysis products (e.g., sulfonic acids) using LC-MS .

Advanced Research Questions

Q. What computational methods are suitable for predicting the reactivity of this compound in nucleophilic substitution reactions?

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to calculate electrostatic potential maps, identifying electron-deficient sites (e.g., para-fluorine).
  • Reaxys Database : Cross-reference analogous sulfonamides to predict reaction pathways (e.g., SNAr at chlorine positions).
  • AI-Driven Simulations : Use COMSOL Multiphysics to model reaction kinetics under varying solvents (e.g., DMF vs. THF) .

Q. How can contradictory solubility data in polar aprotic solvents be resolved?

Contradictions often arise from impurities or measurement methods. Address this by:

  • Standardized Protocols : Use the shake-flask method with HPLC quantification.
  • QSAR Models : Correlate Hansen solubility parameters (δd_d, δp_p, δh_h) with experimental data. For example, δp_p > 8 MPa1/2^{1/2} indicates high solubility in DMSO.
  • Cross-Validation : Compare results with PubChem’s aggregated data .

Q. What experimental design strategies optimize reaction conditions for derivatizing this compound?

Use a factorial design to evaluate variables:

  • Factors : Temperature (60–100°C), catalyst loading (0.5–2 mol%), and solvent polarity (DMF, acetonitrile).
  • Response Surface Methodology (RSM) : Model interactions to maximize yield. For example, a central composite design (CCD) with 15 runs identifies optimal conditions (e.g., 80°C, 1.5 mol% Pd catalyst) .

Q. How do electronic effects of substituents influence the sulfonamide’s biological activity in structure-activity relationship (SAR) studies?

  • Hammett Constants : The electron-withdrawing -Cl and -F substituents increase acidity (σp_p ≈ 0.23 for Cl, 0.06 for F), enhancing hydrogen-bonding with biological targets.
  • Molecular Docking : Simulate interactions with enzymes (e.g., carbonic anhydrase) using AutoDock Vina. Compare binding affinities of derivatives (e.g., 2-Cl vs. 4-F substitution) .

Methodological & Safety Considerations

Q. What protocols ensure safe handling of this compound in laboratory settings?

  • PPE : Wear nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods for reactions releasing HCl or SO2_2.
  • Waste Disposal : Neutralize acidic byproducts with sodium bicarbonate before disposal .

Q. How can researchers validate purity when commercial sources provide conflicting HPLC data?

  • Multi-Method Analysis : Combine HPLC (C18 column, 70:30 acetonitrile/water), GC-MS (for volatile impurities), and elemental analysis (theoretical C: 34.3%, Cl: 26.4%).
  • Reference Standards : Cross-check with in-house synthesized samples or NIST-certified materials .

Data Management & Reproducibility

Q. What strategies mitigate batch-to-batch variability in sulfonamide synthesis?

  • Process Analytical Technology (PAT) : Implement in-line FTIR to monitor intermediate formation.
  • DoE Optimization : Use a Taguchi design to control variables (e.g., stirring rate, cooling rate) and reduce variability .

Q. How should contradictory computational vs. experimental pKa values be addressed?

  • Solvent Correction : Apply the COSMO-RS model to adjust for solvent effects (e.g., aqueous vs. DMSO).
  • Experimental Replication : Measure pKa potentiometrically in triplicate and average results .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,5-Dichloro-4-fluorobenzenesulfonamide
Reactant of Route 2
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2,5-Dichloro-4-fluorobenzenesulfonamide

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